molecular formula C19H24ClN3O3 B2931323 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione CAS No. 1795302-81-6

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione

Cat. No.: B2931323
CAS No.: 1795302-81-6
M. Wt: 377.87
InChI Key: NTXYGXJIZWRQJB-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione is a complex organic compound that features a unique structure combining azepane, piperazine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound can vary, but generally include the following:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with Piperazine: The final step involves coupling the azepane-chlorophenyl intermediate with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione is unique due to its combination of azepane and piperazine rings, along with the chlorophenyl group This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-2-21-11-12-23(18(25)17(21)24)19(26)22-10-4-3-5-15(13-22)14-6-8-16(20)9-7-14/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXYGXJIZWRQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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